![molecular formula C20H18BrNO4 B2564974 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 845651-41-4](/img/structure/B2564974.png)
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a bromophenyl group (a phenyl ring with a bromine substitution), and a diethylcarbamate group (derived from carbamic acid and contains two ethyl groups). These functional groups could give the compound various chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene ring system is a common motif in many natural products and pharmaceuticals, and the bromophenyl and diethylcarbamate groups could add additional layers of complexity. These groups could also influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions and orientations of its functional groups. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The carbamate group could participate in reactions involving the carbonyl or the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could influence its solubility, melting point, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen
- B4 has been investigated for its neurotoxic potential. Researchers studied its effects on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins (young fish). AchE plays a crucial role in nerve impulse transmission, and reduced activity can lead to behavioral changes and impaired movement. B4’s impact on AchE levels provides insights into its neurotoxicity .
- Pyrazolines, including B4, have demonstrated antibacterial and antifungal activities. Reports suggest that B4 may inhibit bacterial growth and combat fungal infections. These properties make it a potential candidate for drug development .
- Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to various diseases. B4’s antioxidant properties could help mitigate oxidative damage. Researchers have linked it to scavenging free radicals and reducing oxidative stress .
- Inflammation is a key factor in many diseases. B4’s anti-inflammatory effects have been explored, making it relevant for conditions where inflammation plays a role. Further studies are needed to understand its mechanisms .
- Pyrazolines have drawn attention for their potential antitumor effects. B4’s activity against tumor cells warrants investigation. It may interfere with cancer cell growth or survival pathways .
- B4 contains a boronic acid functional group, making it valuable for Suzuki-Miyaura coupling reactions. These reactions allow the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound, facilitating organic synthesis.
Neurotoxicity Assessment
Antibacterial and Antifungal Properties
Antioxidant Activity
Anti-Inflammatory Potential
Antitumor Activity
Organic Synthesis Reagent
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOULBQKSQVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.